molecular formula C24H23N3O5S B357615 methyl 4-methoxy-3-[(13-methoxy-2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-17-yl)methyl]benzoate CAS No. 904007-50-7

methyl 4-methoxy-3-[(13-methoxy-2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-17-yl)methyl]benzoate

Cat. No.: B357615
CAS No.: 904007-50-7
M. Wt: 465.5g/mol
InChI Key: ASWGCJHEOXRRJD-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate typically involves multi-step organic reactionsKey reagents such as p-toluenesulfonic acid, hydrazine, and acetic acid are often used in these steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using inert atmospheres, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate may be investigated for its therapeutic potential. Its ability to interact with biological molecules could lead to the development of new treatments for diseases.

Industry

In industry, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate is unique due to its intricate structure, which combines multiple functional groups and heterocyclic systems. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

904007-50-7

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5g/mol

IUPAC Name

methyl 4-methoxy-3-[(13-methoxy-2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-17-yl)methyl]benzoate

InChI

InChI=1S/C24H23N3O5S/c1-30-16-6-7-18-17(12-16)20-21(22(28)26-9-4-10-33-24(26)25-20)27(18)13-15-11-14(23(29)32-3)5-8-19(15)31-2/h5-8,11-12H,4,9-10,13H2,1-3H3

InChI Key

ASWGCJHEOXRRJD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(C3=C2N=C4N(C3=O)CCCS4)CC5=C(C=CC(=C5)C(=O)OC)OC

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2N=C4N(C3=O)CCCS4)CC5=C(C=CC(=C5)C(=O)OC)OC

Origin of Product

United States

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